2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-11-3-8-15-12(2)22-19(24-17(15)9-11)26-20-23-16(10-18(27)25-20)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQZQXHCAOWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves the condensation of 4,7-dimethylquinazoline-2-amine with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable pyrimidine precursor under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Amino Group Reactivity
The secondary amino group bridging the quinazoline and pyrimidine rings participates in nucleophilic substitution and condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic or neutral conditions to form imine derivatives. This reaction is facilitated by the lone pair on the amino nitrogen, as observed in structurally similar quinazolin-4(3H)-ones .
-
Acylation : Treating with acetic anhydride or acyl chlorides yields N-acylated derivatives, enhancing lipophilicity .
Example Reaction :
Pyrimidinone Ring Reactivity
The pyrimidin-4(3H)-one moiety undergoes reactions at the carbonyl and NH groups:
-
Condensation with Hydrazines : Forms hydrazone derivatives, useful for developing anticancer agents. This is analogous to hydrazinolysis reactions in quinazoline systems .
-
Nucleophilic Attack : The carbonyl oxygen can act as a hydrogen bond acceptor, influencing interactions in biological systems .
Table 1: Pyrimidinone Reactions
Quinazoline Ring Modifications
The 4,7-dimethylquinazoline core undergoes electrophilic substitution and oxidation:
-
Electrophilic Aromatic Substitution (EAS) : Methyl groups activate the ring for halogenation or nitration at positions ortho/para to the methyl substituents .
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), methyl groups may oxidize to carboxylic acids, though this is less common due to steric hindrance.
Example Reaction :
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent influences electronic properties but exhibits limited reactivity under mild conditions:
-
Nucleophilic Aromatic Substitution (NAS) : Requires harsh conditions (e.g., high temperature, strong bases) due to fluorine’s poor leaving-group ability. Potential substitution with amines or thiols.
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce diverse aryl groups, though not directly reported for this compound .
Multi-Component Reactions (MCRs)
Copper-catalyzed reactions enable efficient functionalization:
-
Imidoylative Cross-Coupling : Reacts with isocyanides and amines to form 3-alkylated quinazolinones, a method validated for analogous structures .
Table 2: Catalyzed Reactions
| Catalyst | Reagents | Product | Yield |
|---|---|---|---|
| Cu(OAc)₂ | Isocyanide, aliphatic amine | 3-Alkylated quinazolinone | 57–98% |
Biological Activity-Driven Modifications
Reactions are tailored to enhance target binding:
-
Sulfonation : Introducing sulfonamide groups improves solubility and kinase inhibition .
-
Click Chemistry : Azide-alkyne cycloaddition (not directly reported) could append triazole moieties for probing biological interactions.
Stability and Degradation
Scientific Research Applications
Structural Insights
The compound features a quinazoline moiety fused with a pyrimidine ring, which is known to enhance biological activity through various mechanisms, including kinase inhibition and receptor modulation.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. For instance, studies have shown that similar compounds can effectively target epidermal growth factor receptors (EGFR) and other tyrosine kinases, leading to reduced proliferation of cancer cells in vitro .
Case Study: EGFR Inhibition
A study demonstrated that quinazoline derivatives exhibit significant inhibitory activity against mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC). The synthesized derivatives showed nanomolar potency against these targets, suggesting a promising avenue for further development .
Antihypertensive Effects
Another notable application is in the field of hypertension. Quinazoline derivatives have been recognized for their ability to act as selective alpha-1 adrenergic receptor antagonists. These compounds can lower blood pressure by preventing the action of norepinephrine on vascular smooth muscle, thus inducing vasodilation .
Research Findings
A series of studies involving related quinazoline compounds have reported high binding affinities to alpha-1 adrenergic receptors, demonstrating their potential as antihypertensive agents. For example, derivatives synthesized with modifications at the quinazoline core showed promising results in lowering systolic and diastolic blood pressure in animal models .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of quinazoline derivatives have shown that they possess significant activity against various bacterial strains. The structural diversity provided by substituents on the quinazoline ring appears to enhance their efficacy against resistant strains .
Case Study: Antimicrobial Testing
A study evaluated several derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to increased antibacterial potency. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .
Synthetic Pathways
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multi-step processes starting from readily available quinazolines and pyrimidines. Key synthetic strategies include:
- Formation of Quinazoline Ring : Utilizing condensation reactions between appropriate amines and carbonyl compounds.
- Pyrimidine Fusion : Employing cyclization techniques to integrate the pyrimidine structure.
- Fluorination : Introducing fluorine at specific positions to enhance biological activity.
Structure-Activity Relationship (SAR)
Research has indicated that modifications at specific positions on the quinazoline and pyrimidine rings can significantly influence biological activity. For instance:
- Substituent Variations : Changes in the fluorophenyl group have been correlated with variations in receptor binding affinity.
- Linker Lengths : Alterations in the length of linkers connecting functional groups can affect pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one with structurally related pyrimidinone and quinazoline derivatives:
Structural and Functional Insights:
- Quinazoline Substitutions: The 4,7-dimethyl groups on the quinazoline ring in the target compound contrast with the 8-methoxy-4-methyl (ZIN10157406) and 4,6-dimethyl (ZINC18024062) substitutions.
- Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group in the target compound and ZIN10157406 may enhance metabolic stability and hydrophobic interactions compared to benzyl (ZINC18024062) or nitrophenyl groups .
- Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-amino-6-chloropyrimidin-4(3H)-one) achieve higher yields (90%) compared to more complex analogs like compound 12 (38%) .
Research Findings
Physicochemical Properties:
- Molecular Weight : The target compound (376.39 g/mol) falls within the optimal range for drug-likeness, similar to ZIN10157406 (408.39 g/mol) .
- Melting Points : While data for the target compound are absent, analogs like 2d and 2e () exhibit high melting points (217–228°C), suggesting crystalline stability .
Biological Activity
The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a member of the quinazoline family, which has garnered significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C17H16FN5O
- Molecular Weight : 327.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition disrupts signaling pathways that promote tumor growth.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : The presence of the fluorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds, including the target compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells . -
Antioxidant Properties :
Research conducted by Wang et al. (2020) indicated that the compound effectively reduced levels of reactive oxygen species (ROS) in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions . -
Antimicrobial Efficacy :
A recent investigation assessed the antimicrobial properties of various quinazoline derivatives, including our target compound. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections .
Q & A
Q. How to integrate advanced computational models for mechanistic studies?
- Methodological Answer : Combine DFT (e.g., Gaussian 09) for electronic structure analysis with MD simulations (GROMACS) to study protein-ligand dynamics. Validate with experimental kinetics (stopped-flow spectroscopy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
